7-cyclohexyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Overview
Description
7-cyclohexyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-cyclohexyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction forms the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core, which is then further functionalized to introduce the cyclohexyl, methoxymethyl, and phenyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
7-cyclohexyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
7-cyclohexyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 7-cyclohexyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves inhibition of cyclin-dependent kinase 2 (CDK2). This compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities, particularly as kinase inhibitors.
7-Deazaadenine Derivatives: These compounds also exhibit significant biological activities, including anticancer and antiviral properties.
Uniqueness
7-cyclohexyl-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards CDK2 inhibition. This makes it a valuable compound for targeted cancer therapy research.
Properties
Molecular Formula |
C23H24N4O2 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
11-cyclohexyl-4-(methoxymethyl)-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C23H24N4O2/c1-29-15-19-21(16-8-4-2-5-9-16)22-24-14-18-20(27(22)25-19)12-13-26(23(18)28)17-10-6-3-7-11-17/h2,4-5,8-9,12-14,17H,3,6-7,10-11,15H2,1H3 |
InChI Key |
ZVJRJVXFZKOUJU-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5CCCCC5 |
Origin of Product |
United States |
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